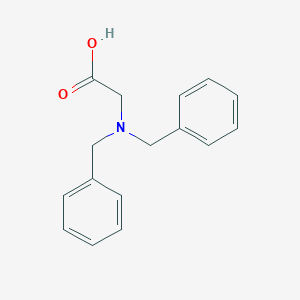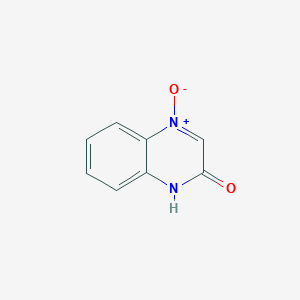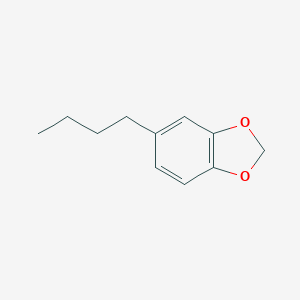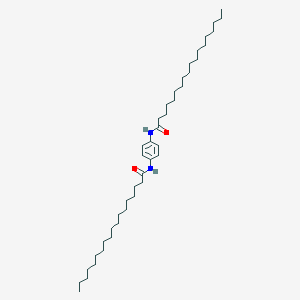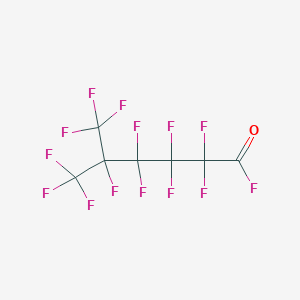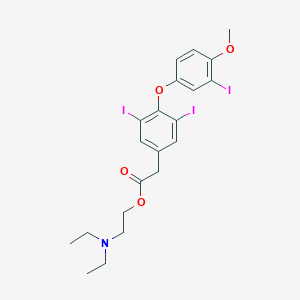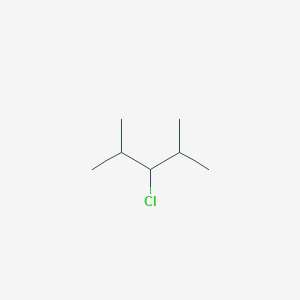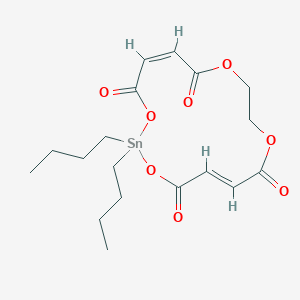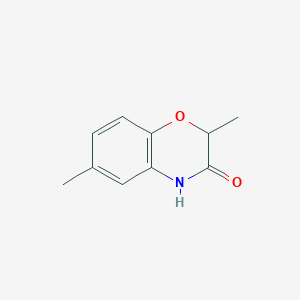
5-Benzylidene-3-ethyl rhodanine
Descripción general
Descripción
5-Benzylidene-3-ethyl rhodanine is a compound with the molecular formula C12H11NOS2 . It is a subtype of thiazolidin-4-ones and is known for its broad spectrum of biological activity, including anticancer properties .
Synthesis Analysis
The synthesis of 5-Benzylidene-3-ethyl rhodanine and its derivatives has been reported in several studies . For instance, one study synthesized 5-benzylidine-3-alpha-carboxy ethyl rhodanines and evaluated their in vitro anticancer activity .Molecular Structure Analysis
The molecular structure of 5-Benzylidene-3-ethyl rhodanine includes a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon . The compound has a molecular weight of 249.4 g/mol .Chemical Reactions Analysis
The chemical reactions of 5-Benzylidene-3-ethyl rhodanine have been studied in the context of its biological activities . For example, it has been found to interact with ARG1510, ASP1420, and ASP1279 through the –NH and CO group of the thiazolidinedione ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Benzylidene-3-ethyl rhodanine include a molecular weight of 249.4 g/mol, a topological polar surface area of 77.7 Ų, and a complexity of 332 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación
Antidiabetic Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzoxazolyl linked benzylidene based rhodanine and analogs have been synthesized and characterized for their potential as novel antidiabetic agents . These compounds were screened for α-glucosidase inhibitory activity .
- Methods of Application : The compounds were synthesized and characterized by 1H NMR, 13C NMR, FT-IR, and HRMS spectral studies . They were then screened for α-glucosidase inhibitory activity and further supported by molecular docking studies carried out at the active site of α-glucosidase .
- Results or Outcomes : Out of eight tested compounds, one was found as the most active inhibitor of α-glucosidase (IC50 = 9.48 ± 0.36 µM), having rhodanine moiety substituted at meta-position of the phenyl ring .
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-Benzylidene bis-rhodanine derivatives have been synthesized and evaluated for their potential as anticancer agents . The antiproliferative study of the compounds was performed on HeLa human cervical cancer cell line, K562 leukemic cell line and MDAMB231 breast cancer cell line .
- Methods of Application : The compounds were synthesized from bis-rhodanine and different aromatic aldehydes via Knoevenagel condensation reactions . The compounds were then tested for their antiproliferative activity using MTT assay .
- Results or Outcomes : The results indicate that the bis-rhodanine derivatives could serve as potential molecules for the development of new anticancer agents .
Anticancer Agent in Leukemic Cells
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-Benzylidene-3-ethyl-rhodanine, also known as BRT-1, is an active anticancer agent which causes S-phase arrest and affects DNA replication in leukemic cells .
- Methods of Application : The compound BRT-1 is synthesized and then applied to leukemic cells in a controlled laboratory setting .
- Results or Outcomes : BTR-1 activates apoptosis and induces cell death . Some of these molecules could become effective and quite selective anticancer drugs in the future .
Broad Spectrum of Pharmacological Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Rhodanine derivatives, including 5-Benzylidene-3-ethyl rhodanine, have grabbed the attention of researchers because of their broad range of pharmacological activities .
- Methods of Application : These compounds are synthesized and then tested for their various biological activities .
- Results or Outcomes : The number of scientific publications and patents describing a plenty of the different biological activities of rhodanine-based compounds is increasing continuously .
Anticancer Agent in Leukemic Cells
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-Benzylidene-3-ethyl-rhodanine, also known as BRT-1, is an active anticancer agent which causes S-phase arrest and affects DNA replication in leukemic cells .
- Methods of Application : The compound BRT-1 is synthesized and then applied to leukemic cells in a controlled laboratory setting .
- Results or Outcomes : BTR-1 activates apoptosis and induces cell death . Some of these molecules could become effective and quite selective anticancer drugs in the future .
Broad Spectrum of Pharmacological Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Rhodanine derivatives, including 5-Benzylidene-3-ethyl rhodanine, have grabbed the attention of researchers because of their broad range of pharmacological activities .
- Methods of Application : These compounds are synthesized and then tested for their various biological activities .
- Results or Outcomes : The number of scientific publications and patents describing a plenty of the different biological activities of rhodanine-based compounds is increasing continuously .
Direcciones Futuras
Propiedades
IUPAC Name |
5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYAPUFMILTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214959 | |
| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylidene-3-ethyl rhodanine | |
CAS RN |
18331-34-5 | |
| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18331-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



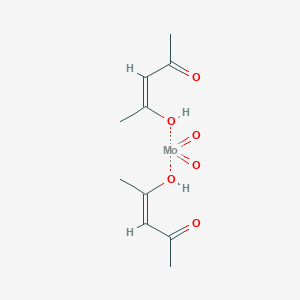
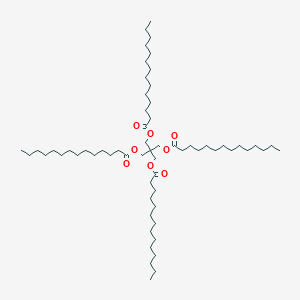
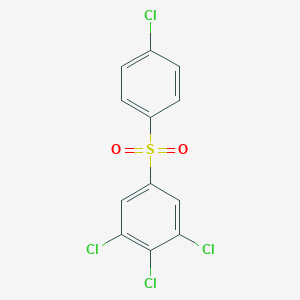
![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)
